molecular formula C15H14Cl2N2O B4894404 N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea

N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea

Cat. No. B4894404
M. Wt: 309.2 g/mol
InChI Key: ORMDKUSQSDFDMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea (CCMU) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCMU is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in laboratory experiments.

Mechanism of Action

N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea exerts its effects by inhibiting the uptake of certain neurotransmitters, including dopamine and norepinephrine. This inhibition leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can have various effects on neuronal function. The exact mechanism of action of this compound is not fully understood and is the subject of ongoing research.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and context in which it is used. In neuroscience, this compound has been shown to increase the release of dopamine and norepinephrine, which can have various effects on neuronal function, including changes in mood, attention, and motivation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by interfering with their metabolic processes. The exact biochemical and physiological effects of this compound are the subject of ongoing research.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and is commercially available. It has a well-established mechanism of action and has been extensively studied in various contexts. However, this compound also has some limitations. It can be toxic in high concentrations and can interfere with other metabolic processes, which can complicate experimental results. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several possible future directions for research on N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea. One area of interest is its potential applications in drug discovery. This compound has been used as a starting material for synthesizing new compounds with potential therapeutic applications, and further research in this area could lead to the development of new drugs for various conditions. Another area of interest is the exact mechanism of action of this compound. Ongoing research is focused on understanding how this compound interacts with neurotransmitter transporters and other molecular targets. Finally, there is interest in exploring the potential applications of this compound in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is relatively easy to synthesize and has a well-established mechanism of action. This compound has been extensively studied in various contexts, including neuroscience, cancer research, and drug discovery. While it has several advantages as a reagent in laboratory experiments, it also has some limitations. Ongoing research is focused on understanding the exact mechanism of action of this compound and exploring its potential applications in other fields.

Synthesis Methods

N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea is synthesized by reacting 4-chlorobenzylamine with 3-chlorobenzoyl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with methylamine to obtain this compound. The synthesis method is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-(3-chlorophenyl)-N-methylurea has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the uptake of dopamine and norepinephrine, which makes it a useful tool for studying the function of these neurotransmitters. In cancer research, this compound has been shown to inhibit the growth of certain types of cancer cells, making it a potential candidate for developing new cancer therapies. In drug discovery, this compound has been used as a starting material for synthesizing new compounds with potential therapeutic applications.

properties

IUPAC Name

3-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-1-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c1-19(10-11-5-7-12(16)8-6-11)15(20)18-14-4-2-3-13(17)9-14/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMDKUSQSDFDMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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